Bromofluoropropane
Description
Bromofluoropropane (C₃H₆FBr) is a halogenated hydrocarbon comprising propane substituted with one fluorine and one bromine atom. Its structural isomerism allows for variations such as 1-bromo-2-fluoropropane (CAS 1871-72-3) and 1-bromo-3-fluoropropane (CAS 352-91-0), with distinct physicochemical properties depending on substitution patterns .
Properties
CAS No. |
65291-92-1 |
|---|---|
Molecular Formula |
C3H6BrF |
Molecular Weight |
140.98 g/mol |
IUPAC Name |
1-bromo-1-fluoropropane |
InChI |
InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
ZAONJNQXCRQBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 3-fluoropropanol with hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-fluoropropane may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process often includes purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, 1-Bromo-3-fluoropropane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: The major product is often an alkene, such as 3-fluoropropene.
Scientific Research Applications
Chemistry
Bromofluoropropane serves as a precursor in the synthesis of fluoromethyl amino acids. These compounds are essential for studying enzyme mechanisms and protein interactions due to their unique properties imparted by the fluorine atom. The incorporation of fluorine can enhance the biological activity and stability of these amino acids in various biochemical processes.
Biology
In biological research, this compound is utilized to develop fluorinated analogs of biologically active molecules. These analogs are crucial for investigating metabolic pathways and drug interactions, allowing researchers to explore how structural changes affect biological function.
Medicine
The compound plays a role in the development of new pharmaceuticals, particularly those that utilize fluorinated compounds. Fluorination often improves bioavailability and metabolic stability, making these drugs more effective in clinical settings.
Industry
In industrial applications, this compound is employed in synthesizing specialty chemicals and materials, including polymers and agrochemicals. Its unique reactivity patterns make it valuable for producing compounds with specific desired properties.
Fluorinated Amino Acids
A study demonstrated the synthesis of fluorinated amino acids using this compound derivatives. These amino acids showed potential applications in regulating blood pressure and inhibiting tumor growth due to their enhanced biological properties attributed to fluorination.
Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor in enzymatic reactions. The presence of both bromine and fluorine enhances its ability to bind effectively to enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets.
Toxicological Assessments
Toxicity studies have shown that this compound has an LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity. However, it is classified as highly flammable, necessitating careful handling during laboratory use.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoropropane exerts its effects largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Chemical Identity
However, structurally similar compounds like 1-bromoperfluoropropene (CF₃CF=CFBr) exhibit a normal boiling point of 121°C and vapor pressure of 27 kPa at 298 K, suggesting this compound may have comparable volatility . Toxicity data remain unverified, posing challenges for risk assessment .
Comparison with Similar Compounds
This compound belongs to a broader class of bromofluorocarbons (BFCs) and hydrobromofluorocarbons (HBFCs) used historically as fire suppressants, refrigerants, or solvents. Below is a comparative analysis with key analogs:
Ozone-Depleting Potential (ODP)
Biological Activity
Bromofluoropropane, a compound with the molecular formula CHBrF, has garnered interest in various fields due to its unique biological activities. This article explores its biological properties, potential applications, and relevant research findings.
This compound is an organobromine compound that combines bromine and fluorine with a propane backbone. Its structure allows it to engage in various chemical interactions, making it a candidate for applications in pharmaceuticals and imaging agents.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit effects on cellular mechanisms, potentially influencing pathways related to neurodegenerative diseases and cancer.
- Neuroimaging Potential : this compound has been investigated as a potential imaging agent for neurodegenerative diseases. Its derivatives have shown promise in binding to amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease .
- Cellular Interaction : Studies suggest that this compound can affect cellular signaling pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis, which could be beneficial in cancer treatment .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Study 1 : A study investigated the binding affinity of this compound derivatives to β-amyloid plaques in transgenic mouse models. Results indicated a significant binding capacity, suggesting potential for use in diagnostic imaging .
- Study 2 : Another study focused on the synthesis and evaluation of this compound-based compounds as inhibitors of tau pathology in Alzheimer's disease. The compounds demonstrated selective binding to tau aggregates, providing insights into their therapeutic potential .
Pharmacokinetics and Toxicology
Research on the pharmacokinetics of this compound reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : this compound is rapidly absorbed when administered via various routes.
- Distribution : It shows a preferential accumulation in brain tissues, which is advantageous for neuroimaging applications.
- Metabolism : The compound undergoes metabolic transformations that can affect its efficacy and safety profile.
- Excretion : Primarily eliminated through renal pathways.
Toxicological Studies
Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish safe dosage levels for clinical applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBrF |
| Molecular Weight | 139.99 g/mol |
| Binding Affinity | High (specific to targets) |
| Toxicity Level | Low (at therapeutic doses) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
